1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Medicinal chemistry Kinase inhibitor synthesis Process chemistry

Key ponatinib intermediate (Compound Ia). Distinct 1,2,4-substitution critical for T315I-active pharmacophores. Benzylic bromide enables rapid diversification; ortho-CF₃ enhances metabolic stability. Verify regioisomeric identity to ensure synthetic fidelity and yield.

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
CAS No. 694499-22-4
Cat. No. B1373001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene
CAS694499-22-4
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CBr
InChIInChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2
InChIKeyUOKRVPVMHIHVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 694499-22-4): A Strategic Multifunctional Aryl Building Block for Pharmaceutical Intermediates


1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 694499-22-4; synonym: 4-Nitro-2-(trifluoromethyl)benzyl bromide) is a trisubstituted aromatic building block bearing bromomethyl, nitro, and trifluoromethyl functional groups on a single benzene ring . With a molecular formula of C₈H₅BrF₃NO₂ and molecular weight of 284.03 g/mol, this compound is commercially available at purities ranging from 95% to 98% (HPLC) [1]. Its structural motif is identical to the key intermediate (Compound Ia) used in patented synthetic routes for ponatinib (AP24534), a clinically approved pan-BCR-ABL inhibitor [2]. The combination of three distinct reactive/function-modulating groups in a single, relatively low-molecular-weight scaffold distinguishes this compound from simpler monofunctional or difunctional benzyl bromide analogs [3].

Why 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene Cannot Be Readily Replaced by Other Benzyl Bromide Building Blocks


The specific 1,2,4-substitution pattern of 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is not arbitrary; it directly maps to the pharmacophore requirements of clinically validated drug candidates and is documented in both medicinal chemistry literature and industrial process patents [1]. Regioisomeric analogs such as 2-nitro-4-(trifluoromethyl)benzyl bromide (CAS 162333-02-0) [2], 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene (CAS 133605-26-2) [3], and 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 180146-67-2) share the identical molecular formula (C₈H₅BrF₃NO₂) and molecular weight (284.03 g/mol) but differ critically in the spatial relationship among their three functional groups. This substitution pattern governs both the electronic environment of the aromatic ring and the steric accessibility of the benzylic bromide, which together determine nucleophilic substitution kinetics, downstream coupling efficiency, and ultimately the yield of multistep synthetic sequences [4]. Generic substitution without validating the regioisomeric identity will introduce an uncontrolled variable into any established synthetic route, potentially compromising reaction outcomes and product purity profiles.

Quantitative Evidence for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene: Comparative Performance Against Analogs and Functional Alternatives


Validated Synthetic Utility: Documented 80% Conversion in the Ponatinib Intermediate Route

This compound is explicitly named and utilized as the bromomethyl intermediate (Compound Ia) in a patented, industrially documented synthetic route to ponatinib, a clinically approved BCR-ABL tyrosine kinase inhibitor [1]. The patent specifies that radical bromination of 2-methyl-5-nitrobenzotrifluoride with N-bromosuccinimide (NBS) and AIBN in refluxing CCl₄ produced 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, with HPLC monitoring indicating approximately 80% conversion after two sequential additions of NBS over a total of 30 hours [1].

Medicinal chemistry Kinase inhibitor synthesis Process chemistry

Regioisomeric Identity Defines Downstream Pharmacophore Accessibility: The 1,2,4-Pattern Versus 2,4- and 2,6- Analogs

Among the four possible regioisomers sharing the molecular formula C₈H₅BrF₃NO₂ (molecular weight 284.03 g/mol), only the 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene isomer (CAS 694499-22-4) possesses the substitution pattern required to generate the 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl moiety found in ponatinib [1]. Alternative regioisomers—including 2-nitro-4-(trifluoromethyl)benzyl bromide (CAS 162333-02-0), 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene (CAS 133605-26-2), and 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 180146-67-2)—share identical molecular weight and elemental composition but differ in the spatial orientation of the bromomethyl, nitro, and trifluoromethyl groups [2][3].

Structure-activity relationship Regioisomerism Drug design

Electron-Withdrawing Synergy: Quantitative Electronic Effects of Ortho-CF₃ and Para-NO₂ on Benzylic Bromide Reactivity

The ortho-trifluoromethyl and para-nitro groups in this compound create a unique electronic environment that activates the benzylic bromide toward nucleophilic displacement. Nitro and trifluoromethyl groups are both strong electron-withdrawing substituents; their combined Hammett σₚ values are 0.78 (NO₂) and 0.54 (CF₃), producing a cumulative electron-withdrawing effect that enhances the electrophilicity of the benzylic carbon [1]. The computed XLogP3 value of 3.2 for this compound reflects balanced lipophilicity conferred by the trifluoromethyl group, which is identical to the XLogP3 value calculated for the 2-nitro-4-(trifluoromethyl) isomer (CAS 162333-02-0) [2][3].

Physical organic chemistry Nucleophilic substitution Reactivity prediction

Medicinal Chemistry Validation: This Scaffold Generates the Ponatinib Warhead with Documented Sub-Nanomolar Kinase Inhibition

Derivatives generated from this benzyl bromide building block have been incorporated into a clinically approved oncology therapeutic. The condensation product of this compound with 1-methylpiperazine yields 1-methyl-4-[4-nitro-2-(trifluoromethyl)benzyl]piperazine, which undergoes nitro reduction to the corresponding aniline, followed by amide coupling and Sonogashira cross-coupling to yield ponatinib (AP24534) [1]. Ponatinib exhibits potent inhibition of native BCR-ABL kinase with an IC₅₀ of 0.37 nM and maintains activity against the T315I gatekeeper mutant (IC₅₀ = 2.0 nM), a resistance mutation that confers insensitivity to first- and second-generation BCR-ABL inhibitors including imatinib, dasatinib, and nilotinib [1].

Kinase inhibition BCR-ABL Drug discovery

Functional Group Orthogonality: Bromide Versus Chloride Leaving Group in Nucleophilic Substitution Kinetics

The benzylic bromide moiety in this compound provides superior leaving group ability compared to the corresponding chloride analog (CAS 859027-07-9, 1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene). The bromide leaving group enables nucleophilic substitution under milder conditions, with documented room-temperature condensation with 1-methylpiperazine in the presence of triethylamine in dichloromethane proceeding readily to the benzylpiperazine product [1]. The corresponding chloromethyl analog would require elevated temperatures, extended reaction times, or more forcing conditions to achieve comparable conversion due to the inherently poorer leaving group ability of chloride relative to bromide [2].

Synthetic methodology Leaving group ability Reaction optimization

Commercial Accessibility and Quality Control: Available at 95-98% Purity with Validated Analytical Specifications

This compound is commercially available from multiple reputable chemical suppliers at verified purity levels of 95% to 98% (HPLC), with MDL number MFCD11847129 and PubChem CID 46838761 [1]. Supplier specifications include moisture content ≤0.5% and recommended storage at 2-8°C under argon [1]. By contrast, several regioisomeric analogs have limited commercial availability and lack comparable documented quality control specifications .

Chemical procurement Quality control Supply chain

Optimal Application Scenarios for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene in Research and Industrial Settings


Synthesis of Ponatinib and Ponatinib-Derived BCR-ABL Inhibitor Analogs

This compound serves as the direct benzyl bromide intermediate (Compound Ia) in the patented synthetic route to ponatinib, a clinically approved third-generation BCR-ABL tyrosine kinase inhibitor indicated for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [1]. The documented synthetic sequence proceeds via radical bromination of 2-methyl-5-nitrobenzotrifluoride to yield this compound (approx. 80% conversion), followed by condensation with 1-methylpiperazine, nitro reduction, amide coupling, and Sonogashira cross-coupling to produce ponatinib [1][2]. Medicinal chemistry programs developing next-generation BCR-ABL inhibitors targeting the T315I resistance mutation will find this compound an essential starting material for constructing the 3-(trifluoromethyl)-4-(piperazinylmethyl)phenyl pharmacophore that confers T315I potency [3].

Construction of 3-Trifluoromethyl-4-Aminomethylphenyl Scaffolds for Kinase Inhibitor Programs

Beyond ponatinib, the 4-nitro-2-(trifluoromethyl)benzyl framework generated from this compound provides a versatile entry point to 3-trifluoromethyl-4-aminomethylphenyl scaffolds—a privileged pharmacophore motif in kinase inhibitor design [1]. The benzylic bromide readily undergoes nucleophilic substitution with diverse amine nucleophiles (piperazines, morpholines, piperidines, and acyclic amines) to generate combinatorial libraries of substituted benzylamine derivatives [2]. Subsequent reduction of the para-nitro group to the corresponding aniline yields an aromatic amine suitable for amide bond formation, urea synthesis, or heterocycle construction [1]. This two-step diversification strategy (nucleophilic substitution followed by nitro reduction) enables rapid exploration of chemical space around the 3-trifluoromethyl-4-substituted-phenyl core.

Synthesis of RET Kinase Inhibitor Intermediates and Pyrimidine-Piperazine Hybrid Molecules

The 4-nitro-2-(trifluoromethyl)benzyl moiety is documented in patent literature as a building block for RET kinase inhibitor programs [1]. Reaction of this benzyl bromide with N-substituted piperazines generates intermediates that undergo nitro reduction and subsequent coupling to pyrimidine or pyridine heterocycles, producing RET-targeting compounds with therapeutic potential in RET-altered cancers [1]. Additionally, this compound has been employed to prepare 2-[4-(4-nitro-2-trifluoromethyl-benzyl)-piperazin-1-yl]-ethanol (CAS 859027-18-2) and related hydroxyethyl-piperazine derivatives that serve as intermediates for further functionalization [2]. The ortho-CF₃ substitution pattern contributes metabolic stability and modulates basicity of the piperazine nitrogen in the final conjugated products [3].

Development of Fluorinated Pharmacophores with Enhanced Metabolic Stability

The ortho-trifluoromethyl group in this compound confers metabolic stability advantages that are well-documented in medicinal chemistry literature. Trifluoromethyl substitution blocks oxidative metabolism at the ortho position and reduces the electron density of the aromatic ring, thereby attenuating cytochrome P450-mediated oxidation [1]. The XLogP3 value of 3.2 indicates balanced lipophilicity suitable for oral bioavailability, while the strong electron-withdrawing nature of both CF₃ and NO₂ groups (σₚ = 0.54 and 0.78, respectively) modulates the pKa of conjugated basic amines [2]. These physicochemical properties make the 4-nitro-2-(trifluoromethyl)benzyl scaffold particularly attractive for lead optimization programs seeking to improve pharmacokinetic profiles while maintaining target potency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.